molecular formula C6H5ClN2O B14863767 2-(5-Chloropyrimidin-2-YL)acetaldehyde CAS No. 944902-29-8

2-(5-Chloropyrimidin-2-YL)acetaldehyde

Cat. No.: B14863767
CAS No.: 944902-29-8
M. Wt: 156.57 g/mol
InChI Key: JCZHOXMYSSGVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloropyrimidin-2-YL)acetaldehyde is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chloropyrimidine moiety attached to an acetaldehyde group. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyrimidin-2-YL)acetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-chloropyrimidine with acetaldehyde under specific conditions. The reaction typically requires a catalyst and may involve the use of solvents such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyrimidin-2-YL)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed .

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium.

    Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions are usually conducted in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions can occur at the chloropyrimidine moiety, where the chlorine atom is replaced by other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

2-(5-Chloropyrimidin-2-YL)acetaldehyde has several scientific research applications across different fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyrimidin-2-YL)acetaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloropyrimidin-2-YL)acetaldehyde is unique due to its specific substitution pattern and the presence of an acetaldehyde group. This structural feature imparts distinct reactivity and biological activity compared to other pyrimidine derivatives.

Properties

CAS No.

944902-29-8

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

2-(5-chloropyrimidin-2-yl)acetaldehyde

InChI

InChI=1S/C6H5ClN2O/c7-5-3-8-6(1-2-10)9-4-5/h2-4H,1H2

InChI Key

JCZHOXMYSSGVTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CC=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.